molecular formula C7H2Cl2F4 B14054999 1,4-Dichloro-2-fluoromethyl-3,5,6-trifluorobenzene

1,4-Dichloro-2-fluoromethyl-3,5,6-trifluorobenzene

Cat. No.: B14054999
M. Wt: 232.99 g/mol
InChI Key: ZFWSZFSNIJRNJJ-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-fluoromethyl-3,5,6-trifluorobenzene is an organic compound with the molecular formula C7H2Cl2F4 It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichloro-2-fluoromethyl-3,5,6-trifluorobenzene typically involves the halogenation of a benzene derivative. One common method is the fluorination of 1,4-dichloro-3,5,6-trifluorobenzene using a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes chlorination and fluorination steps, followed by purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-fluoromethyl-3,5,6-trifluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles or electrophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield hydroxylated derivatives, while oxidation with KMnO4 can produce carboxylated products.

Scientific Research Applications

1,4-Dichloro-2-fluoromethyl-3,5,6-trifluorobenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-fluoromethyl-3,5,6-trifluorobenzene involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trichloro-2,4,6-trifluorobenzene: This compound has a similar structure but with different substitution patterns.

    2,4-Dichloro-1,3,5-trifluorobenzene: Another closely related compound with different positions of chlorine and fluorine atoms.

Uniqueness

1,4-Dichloro-2-fluoromethyl-3,5,6-trifluorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity and stability are required.

Properties

Molecular Formula

C7H2Cl2F4

Molecular Weight

232.99 g/mol

IUPAC Name

1,4-dichloro-2,3,5-trifluoro-6-(fluoromethyl)benzene

InChI

InChI=1S/C7H2Cl2F4/c8-3-2(1-10)5(11)4(9)7(13)6(3)12/h1H2

InChI Key

ZFWSZFSNIJRNJJ-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=C(C(=C1Cl)F)F)Cl)F)F

Origin of Product

United States

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